molecular formula C17H15NO3 B3832054 3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one CAS No. 70452-25-4

3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one

Cat. No.: B3832054
CAS No.: 70452-25-4
M. Wt: 281.30 g/mol
InChI Key: RCHROJNZFUYAPD-UHFFFAOYSA-N
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Description

3-Hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one (molecular formula: C₁₇H₁₅NO₃; average mass: 281.311 g/mol) is a substituted indol-2-one derivative characterized by a hydroxyl group at the 3-position and a 4-methylphenacyl (2-(4-methylphenyl)-2-oxoethyl) substituent. This compound belongs to a class of indole derivatives, which are widely studied for their diverse pharmacological and synthetic applications.

Properties

IUPAC Name

3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-11-6-8-12(9-7-11)15(19)10-17(21)13-4-2-3-5-14(13)18-16(17)20/h2-9,21H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHROJNZFUYAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70315835
Record name 3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70315835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70452-25-4
Record name NSC297832
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297832
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70315835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one typically involves multi-step organic reactions. One common method involves the condensation of 4-methylbenzaldehyde with isatin in the presence of a base, followed by cyclization and subsequent hydroxylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
Target compound 4-methylphenyl (R₁), hydroxyl (R₂) C₁₇H₁₅NO₃ 281.311 Electron-donating methyl group enhances lipophilicity.
5-bromo-3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-1H-indol-2-one 3-nitrophenyl (R₁), bromo (R₃) C₁₆H₁₁BrN₂O₅ 367.18 Nitro and bromo groups increase molecular weight and may reduce solubility.
1-(4-chlorobenzyl)-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1H-indol-2-one 4-chlorobenzyl (R₄), 4-isopropylphenyl (R₁) C₂₅H₂₁ClN₂O₃ 433.93 Bulky isopropyl and chloro groups enhance steric hindrance.
3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one 4-methoxyphenyl (R₁) C₁₇H₁₅NO₄ 297.31 Methoxy group improves electron density and potential H-bonding.
(3Z)-3-[2-(4-methylphenyl)-2-oxoethylidene]-1H-indol-2-one 4-methylphenacylidene (Z-isomer) C₁₇H₁₃NO₂ 263.29 Conjugated double bond alters planarity and π-π stacking.

Key Observations :

  • Halogen substitutions (e.g., chloro in , bromo in ) increase molecular weight and may improve binding to hydrophobic targets.
  • Steric effects : Bulky groups like isopropyl () or allyl () can hinder rotational freedom, affecting conformational stability.

Crystallographic and Analytical Data

  • Spectroscopic characterization : Analogs in (e.g., 2-(4-methylphenyl)-2-oxoethyl benzoates) highlight the importance of NMR and X-ray crystallography in confirming structures.

Biological Activity

3-Hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one, also known as a derivative of indole, has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in cancer treatment and antimicrobial applications. The following sections detail the biological activity, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C17H15NO3
  • Molecular Weight : 281.31 g/mol
  • InChIKey : DTXCID10266958

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : Research indicates that this compound can inhibit key protein kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are crucial in cancer cell proliferation and angiogenesis .
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G2/M phase, thereby preventing the progression of cancer cells .
  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties against various bacterial strains, suggesting its potential use as an antibiotic agent .

Anticancer Activity

The anticancer properties of this compound have been explored in various studies:

  • Case Study 1 : In vitro studies demonstrated significant cytotoxic effects on human cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 25 µM, indicating potent activity against these cell types .

Antimicrobial Activity

The compound has also shown promising results in combating microbial infections:

  • Case Study 2 : A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, revealing minimum inhibitory concentration (MIC) values ranging from 50 to 200 µg/mL for various strains, including E. coli and S. aureus .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeEffectiveness (IC50/MIC)Reference
AnticancerBreast Cancer CellsIC50 = 10–25 µM
AnticancerLung Cancer CellsIC50 = 15–30 µM
AntimicrobialE. coliMIC = 50–200 µg/mL
AntimicrobialS. aureusMIC = 100–200 µg/mL

Q & A

Q. What are the optimal synthetic routes for 3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one, and how can purity be validated?

Methodological Answer:

  • Synthetic Routes : The compound is synthesized via Friedel-Crafts alkylation or Michael addition, using indole-2-one derivatives and 4-methylphenacyl bromide as precursors. Reaction conditions (e.g., anhydrous solvents, catalytic bases like K2CO3) must be tightly controlled to avoid side products .
  • Purity Validation :
    • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity (>98%).
    • Spectroscopy : Confirm structural integrity via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ 10.2 ppm for indole NH, δ 170-175 ppm for carbonyl groups) and FT-IR (C=O stretch at ~1680 cm<sup>-1</sup>) .
    • Mass Spectrometry : ESI-MS (m/z 281.105 [M+H]<sup>+</sup>) matches the monoisotopic mass .

Q. How can the molecular structure and stereochemistry of this compound be confirmed experimentally?

Methodological Answer:

  • X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL ) resolves the planar indole ring and substituent geometry. For example, the 4-methylphenyl group adopts a dihedral angle of ~45° relative to the indole core .
  • Stereochemical Analysis : Despite undefined stereocenters in some derivatives (e.g., ), chiral HPLC (Chiralpak IA column, hexane/isopropanol) can separate enantiomers if racemization occurs during synthesis .

Q. What stability conditions are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Storage : Store at –20°C under inert gas (N2 or Ar) to prevent oxidation of the hydroxyl group .
  • Reactivity : Avoid strong acids/bases (risk of indole ring protonation or hydrolysis) and UV light (potential photodegradation) .
  • Stability Assays : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products .

Advanced Research Questions

Q. How can crystallographic fragment screening elucidate this compound’s binding interactions with biological targets?

Methodological Answer:

  • Fragment Screening : Co-crystallize the compound with target proteins (e.g., oxidoreductases) using high-throughput crystallization robots. Analyze electron density maps to identify key interactions (e.g., hydrogen bonding with the indole NH or carbonyl groups) .
  • Docking Studies : Molecular dynamics simulations (MOE or AutoDock) predict binding affinities. For example, the 4-methylphenyl group may occupy hydrophobic pockets in enzyme active sites .

Q. How can contradictory stereochemical data in related indole derivatives be resolved?

Methodological Answer:

  • Contradiction Source : Undefined stereocenters in analogs (e.g., ) may arise from racemic crystallization or synthetic pathway variability.
  • Resolution Strategies :
    • Chiral Auxiliaries : Introduce temporary chiral groups during synthesis to enforce stereocontrol.
    • VCD Spectroscopy : Vibrational circular dichroism distinguishes enantiomers by analyzing C=O and N–H vibrational modes .
    • Synchrotron Radiation : High-resolution XRD (λ = 0.7 Å) resolves ambiguous electron densities in crystallographic data .

Q. What experimental approaches are recommended to evaluate this compound’s biological activity?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against kinases or oxidoreductases (IC50 determination via fluorescence polarization).
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .
  • Mechanistic Studies :
    • ROS Detection : Use DCFH-DA probes to assess antioxidant/pro-oxidant activity linked to the hydroxyl group .
    • Western Blotting : Evaluate downstream signaling pathways (e.g., MAPK/ERK) after treatment .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP)?

Methodological Answer:

  • Reproducibility Checks : Validate logP values via shake-flask method (octanol/water partition) and compare with computational predictions (e.g., ChemAxon).
  • Solubility Testing : Use nephelometry in PBS (pH 7.4) and DMSO. For example, solubility <0.1 mg/mL in aqueous buffers suggests formulation challenges .

Safety and Handling

Q. What safety protocols are essential for handling this compound in a research lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for weighing and synthesis due to potential inhalation hazards (ACGIH TLV: 0.1 mg/m<sup>3</sup>) .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste (EPA guidelines) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one
Reactant of Route 2
Reactant of Route 2
3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one

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